molecular formula C23H18N2O4 B246196 N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

货号 B246196
分子量: 386.4 g/mol
InChI 键: HSGYEJWEJNCUAO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MBX-8025, is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic applications. MBX-8025 belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists and has been shown to have beneficial effects on lipid metabolism and inflammation.

作用机制

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective agonist of PPARδ, a nuclear receptor that plays a key role in lipid metabolism and inflammation. PPARδ activation by N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide leads to the upregulation of genes involved in fatty acid oxidation and energy expenditure, leading to improved lipid metabolism and reduced inflammation.
Biochemical and Physiological Effects:
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have several biochemical and physiological effects, including:
- Improved lipid profiles: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol, while increasing levels of high-density lipoprotein (HDL) cholesterol.
- Reduced liver fat content: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce liver fat content in preclinical studies, which could have implications for the treatment of non-alcoholic fatty liver disease.
- Improved insulin sensitivity: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to improve insulin sensitivity in preclinical studies, which could have implications for the treatment of type 2 diabetes.
- Reduced inflammation: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anti-inflammatory effects in preclinical studies, which could have implications for the treatment of inflammatory diseases such as atherosclerosis.

实验室实验的优点和局限性

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
- Selective agonist of PPARδ: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective agonist of PPARδ, which allows for targeted activation of this nuclear receptor.
- Well-tolerated: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects reported.
- Potential therapeutic applications: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease, and type 2 diabetes.
Some of the limitations of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide for lab experiments include:
- Limited availability: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not widely available, which could limit its use in lab experiments.
- Limited preclinical data: Although N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown promising results in preclinical studies, there is limited data on its safety and efficacy in humans.

未来方向

There are several future directions for research on N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, including:
- Clinical trials: Further clinical trials are needed to determine the safety and efficacy of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in humans.
- Combination therapy: N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide could be used in combination with other drugs to improve its therapeutic efficacy.
- Mechanistic studies: Further mechanistic studies are needed to better understand the effects of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide on lipid metabolism and inflammation.
- Development of analogs: Analogues of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide could be developed to improve its pharmacokinetic properties and therapeutic efficacy.

合成方法

The synthesis of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, starting with the reaction of 2-methylphenylamine with salicylaldehyde to form 2-(2-methylphenyl)-1,3-benzoxazole. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride to form N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. The overall yield of this synthesis method is around 20%.

科学研究应用

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease, and type 2 diabetes. It has been shown to improve lipid profiles, reduce liver fat content, and improve insulin sensitivity in preclinical studies.

属性

分子式

C23H18N2O4

分子量

386.4 g/mol

IUPAC 名称

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C23H18N2O4/c1-14-4-2-3-5-17(14)23-25-18-13-16(7-9-19(18)29-23)24-22(26)15-6-8-20-21(12-15)28-11-10-27-20/h2-9,12-13H,10-11H2,1H3,(H,24,26)

InChI 键

HSGYEJWEJNCUAO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=C(C=C4)OCCO5

规范 SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=C(C=C4)OCCO5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。